Cas no 2229502-70-7 (2-chloro-1-(4,6-dichloropyrimidin-5-yl)ethan-1-ol)

2-Chloro-1-(4,6-dichloropyrimidin-5-yl)ethan-1-ol is a chlorinated pyrimidine derivative with potential utility as an intermediate in organic synthesis and pharmaceutical applications. Its structure, featuring multiple reactive sites, allows for selective functionalization, making it valuable for constructing complex heterocyclic compounds. The presence of both hydroxyl and chloro substituents enhances its versatility in nucleophilic substitution and condensation reactions. This compound is particularly relevant in the development of agrochemicals and active pharmaceutical ingredients (APIs) due to its pyrimidine core, a common scaffold in bioactive molecules. High purity and consistent quality ensure reliable performance in synthetic workflows. Proper handling and storage are recommended due to its reactive functional groups.
2-chloro-1-(4,6-dichloropyrimidin-5-yl)ethan-1-ol structure
2229502-70-7 structure
Product Name:2-chloro-1-(4,6-dichloropyrimidin-5-yl)ethan-1-ol
CAS No:2229502-70-7
MF:C6H5Cl3N2O
MW:227.475698232651
CID:6613689
PubChem ID:165884933
Update Time:2025-08-03

2-chloro-1-(4,6-dichloropyrimidin-5-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-1-(4,6-dichloropyrimidin-5-yl)ethan-1-ol
    • 2229502-70-7
    • EN300-1983986
    • Inchi: 1S/C6H5Cl3N2O/c7-1-3(12)4-5(8)10-2-11-6(4)9/h2-3,12H,1H2
    • InChI Key: ZRQRJEHDDDMHDR-UHFFFAOYSA-N
    • SMILES: ClCC(C1=C(N=CN=C1Cl)Cl)O

Computed Properties

  • Exact Mass: 225.946746g/mol
  • Monoisotopic Mass: 225.946746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 46Ų

2-chloro-1-(4,6-dichloropyrimidin-5-yl)ethan-1-ol Pricemore >>

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Additional information on 2-chloro-1-(4,6-dichloropyrimidin-5-yl)ethan-1-ol

2-Chloro-1-(4,6-Dichloropyrimidin-5-Yl)Ethan-1-Ol: A Comprehensive Overview

2-Chloro-1-(4,6-dichloropyrimidin-5-yl)ethan-1-ol, also known by its CAS number 2229502-70-7, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine atoms and a hydroxyl group attached to an ethane chain. The molecule's structure lends it potential applications in drug design and development, particularly in the creation of bioactive compounds with specific therapeutic properties.

Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry. Pyrimidines are heterocyclic aromatic compounds that form the structural basis for numerous biologically active molecules, including nucleosides and various drugs. The presence of multiple chlorine substituents in the pyrimidine ring of 2-chloro-1-(4,6-dichloropyrimidin-5-yl)ethan-1-ol suggests that this compound may exhibit enhanced stability and bioavailability compared to its unsubstituted counterparts. Additionally, the hydroxyl group on the ethane chain could play a critical role in hydrogen bonding interactions, potentially influencing the compound's pharmacokinetic properties.

The synthesis of 2-chloro-1-(4,6-dichloropyrimidin-5-yl)ethan-1-ol involves a multi-step process that typically begins with the preparation of the pyrimidine core. This is followed by chlorination at specific positions to achieve the desired substitution pattern. The introduction of the hydroxyl group is often achieved through nucleophilic substitution or oxidation reactions, depending on the starting materials and reaction conditions. Researchers have explored various synthetic pathways to optimize yield and purity, with recent advancements focusing on green chemistry principles to minimize environmental impact.

In terms of biological activity, 2-chloro-1-(4,6-dichloropyrimidin-5-yl)ethan-1-ol has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. For instance, studies have demonstrated its ability to inhibit certain kinases involved in cellular signaling pathways, making it a potential candidate for anti-cancer drug development. Furthermore, its structural similarity to known bioactive compounds suggests that it may exhibit anti-inflammatory or anti-microbial properties, though further research is needed to confirm these hypotheses.

The physical and chemical properties of this compound are also of interest to researchers. Its solubility profile, melting point, and stability under various conditions have been extensively studied to determine its suitability for different applications. Recent computational studies have provided insights into its electronic structure and reactivity, which could guide future modifications to enhance its bioactivity or reduce potential toxicity.

In conclusion, 2-chloro-1-(4,6-dichloropyrimidin-5-y l)ethan -1 -ol represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. With ongoing research into its synthesis, biological activity, and chemical properties, this compound holds significant potential for contributing to advancements in medicinal chemistry and drug discovery.

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